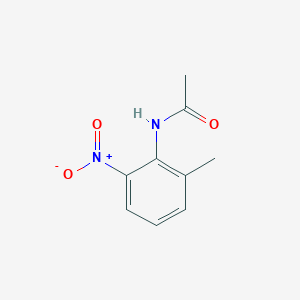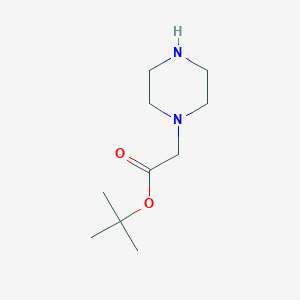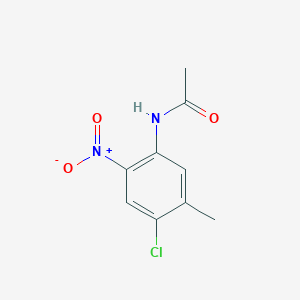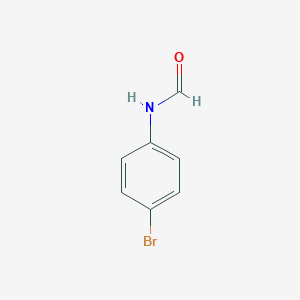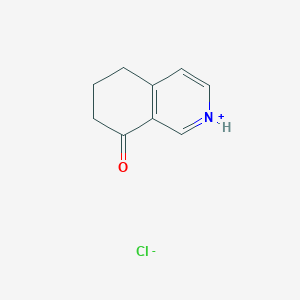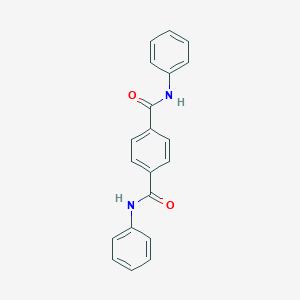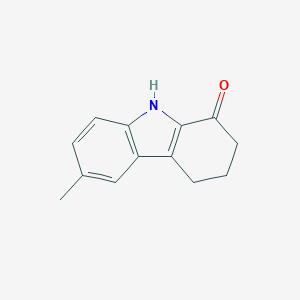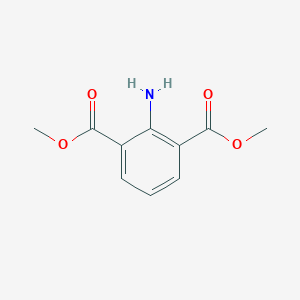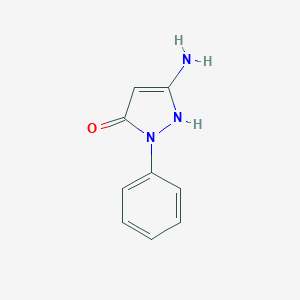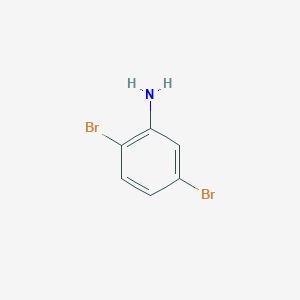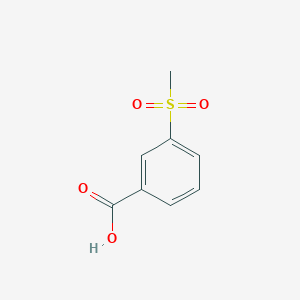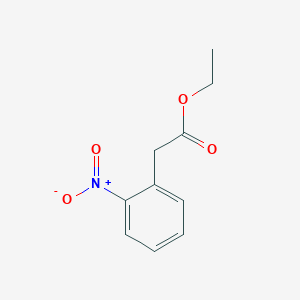![molecular formula C14H15N3OS2 B181134 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide CAS No. 5699-64-9](/img/structure/B181134.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide is not yet fully understood. However, studies have shown that it can inhibit the activity of some enzymes that are involved in cancer cell growth. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide in lab experiments is its potential as a novel anticancer agent. It has also shown potential in treating neurological disorders. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide. One potential direction is to further investigate its potential as an anticancer agent. Another direction is to explore its potential in treating other diseases such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 2-phenylcyclopropanecarboxylic acid chloride in the presence of a base. The product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide has been studied for its potential in different scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
5699-64-9 |
|---|---|
Nombre del producto |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide |
Fórmula molecular |
C14H15N3OS2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H15N3OS2/c1-2-19-14-17-16-13(20-14)15-12(18)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,16,18) |
Clave InChI |
VHYZQFNMTYVMAZ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3 |
SMILES canónico |
CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



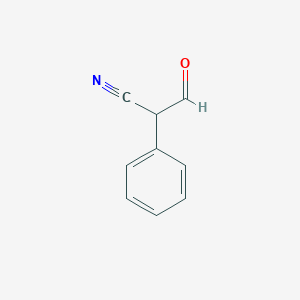
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
